4-(5-phenyl-2-pyrimidinyl)morpholine
Overview
Description
4-(5-phenyl-2-pyrimidinyl)morpholine is a chemical compound that contains a morpholine ring and a pyrimidine ring . Morpholine is an organic chemical compound that features both amine and ether functional groups . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
A novel 4-(4-(1-morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine (MPAP) diamine monomer was designed and synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures . By one-step homopolymerization of MPAP and different dianhydrides, three new polyimides (PIs) were synthesized .Molecular Structure Analysis
The molecular formula of this compound is C14H15N3O, and its molecular weight is 241.29 . The structure of this compound includes a morpholine ring and a pyrimidine ring .Mechanism of Action
While the specific mechanism of action for 4-(5-phenyl-2-pyrimidinyl)morpholine is not mentioned in the retrieved papers, pyrimidines have been found to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They exert their effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Future Directions
The future directions for 4-(5-phenyl-2-pyrimidinyl)morpholine could involve further exploration of its synthesis, chemical reactions, and mechanism of action. Additionally, more research could be conducted to determine its physical and chemical properties, as well as its safety and hazards. The compound could also be studied for potential pharmacological applications, given the diverse effects exhibited by pyrimidines .
Properties
IUPAC Name |
4-(5-phenylpyrimidin-2-yl)morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-4-12(5-3-1)13-10-15-14(16-11-13)17-6-8-18-9-7-17/h1-5,10-11H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWWFJHUZSOZJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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